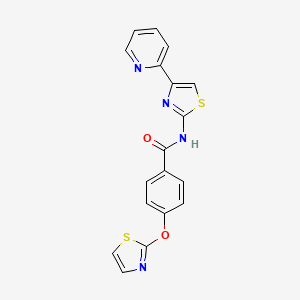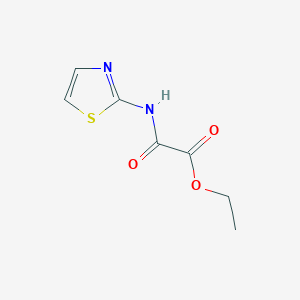![molecular formula C20H17ClN2O3 B2670778 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 951967-12-7](/img/structure/B2670778.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of various disorders .
Scientific Research Applications
Synthesis and Biological Activity
One research avenue involves the synthesis of novel compounds derived from benzofuran and indole as potential anti-inflammatory and analgesic agents. For example, compounds have been synthesized to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing promising analgesic and anti-inflammatory activities. These findings indicate the potential therapeutic applications of such compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial and Antituberculosis Potential
Research into the antimicrobial properties of benzofuran derivatives has led to the identification of compounds with in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This suggests that these compounds could serve as a basis for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Idrees et al., 2020). Additionally, some benzofuran derivatives have been studied for their antituberculosis activity, highlighting the potential for these compounds to contribute to the fight against tuberculosis, a major global health challenge (Thorat et al., 2016).
Neuroleptic and Antitumor Activity
The neuroleptic activity of benzamides has also been a focus, with some derivatives designed as potential neuroleptics. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, demonstrating a correlation between structure and activity. Such research underscores the potential of benzofuran and indole derivatives in developing new treatments for psychosis and related disorders (Iwanami et al., 1981).
Furthermore, the antitumor potential of certain derivatives highlights their role in cancer research. The structure-activity relationships of acridine derivatives have been studied, with some compounds showing high levels of both in vitro and in vivo antileukemic activity, pointing towards their application in cancer therapy (Rewcastle et al., 1986).
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-17-4-2-3-12-9-18(26-19(12)17)20(24)22-8-7-13-11-23-16-6-5-14(21)10-15(13)16/h2-6,9-11,23H,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRQXGJILQJQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
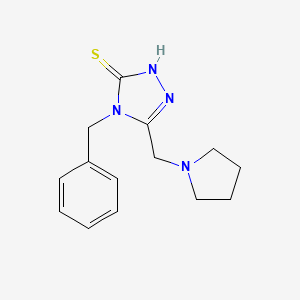

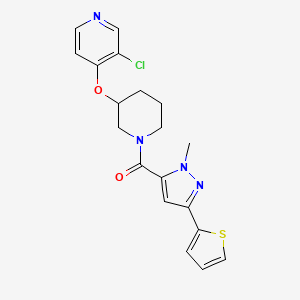
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)

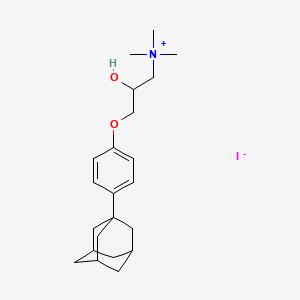
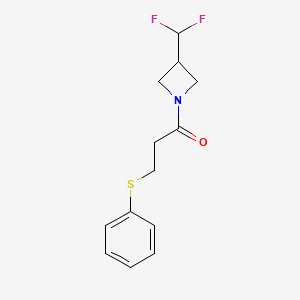

![8-allyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670708.png)
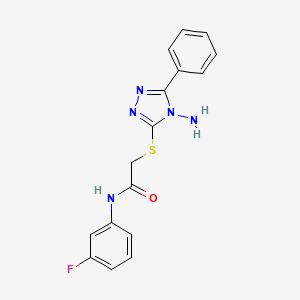
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)
